1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine
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Overview
Description
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyrazole derivative reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the sulfonylated pyrazole and a piperazine derivative, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, while the piperazine moiety can interact with receptor proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,4-trimethoxyphenyl)piperazine
- **1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)morpholine
Uniqueness
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine is unique due to the presence of both a sulfonyl group and a piperazine moiety, which provide distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C21H32N4O5S |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H32N4O5S/c1-7-25-16(3)21(15(2)22-25)31(26,27)24-12-10-23(11-13-24)14-17-8-9-18(28-4)20(30-6)19(17)29-5/h8-9H,7,10-14H2,1-6H3 |
InChI Key |
RGJFQOYXZKFYQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)C |
Origin of Product |
United States |
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